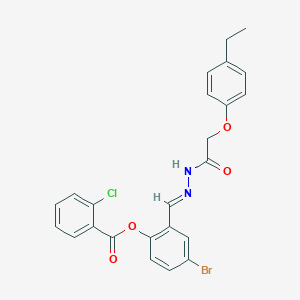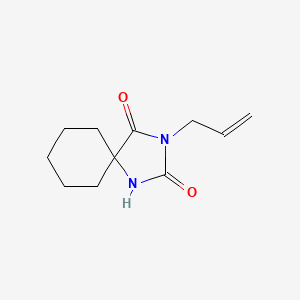
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazaspiro(45)decane-2,4-dione, 3-allyl- is a heterocyclic compound with the molecular formula C11H16N2O2 It is a derivative of 1,3-diazaspiro(45)decane-2,4-dione, featuring an allyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- typically involves the reaction of 1,3-diazaspiro(4.5)decane-2,4-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Azido or thioether derivatives.
科学的研究の応用
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
作用機序
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its allyl group and spirocyclic structure. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: The parent compound without the allyl group.
1,3,8-Triazaspiro(4.5)decane-2,4-dione: A similar compound with an additional nitrogen atom in the ring.
8-Methyl-1,3-diazaspiro(4.5)decane-2,4-dione: A derivative with a methyl group at the 8-position.
Uniqueness
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
882-66-6 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
3-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2H,1,3-8H2,(H,12,15) |
InChIキー |
ZNZNICRHPGQPCX-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2(CCCCC2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
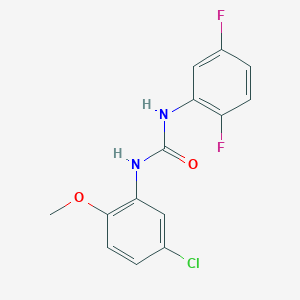

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)

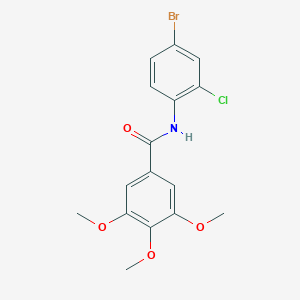
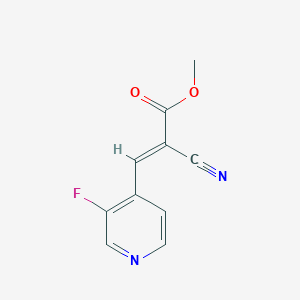

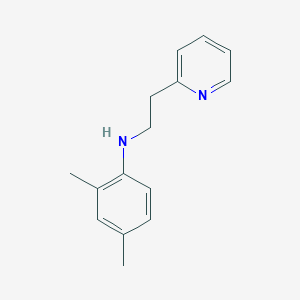
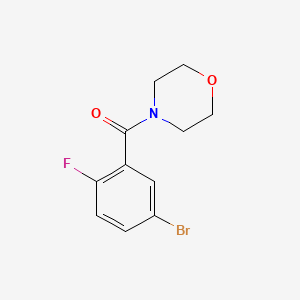

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
